4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid
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Overview
Description
4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaf weeds. The structure of this compound includes a benzoic acid moiety linked to a chlorinated phenoxy group, which contributes to its herbicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-chloro-4-(1-oxopropyl)phenol with a suitable alkylating agent to form the phenoxy intermediate.
Coupling with Benzoic Acid: The phenoxy intermediate is then coupled with benzoic acid under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Mechanism of Action
The mechanism of action of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid involves the disruption of plant growth hormones. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
Compared to these similar compounds, 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid has a unique structural feature with the presence of a propionyl group, which may contribute to its distinct herbicidal activity and selectivity .
Properties
CAS No. |
1234-31-7 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
4-[(3-chloro-4-propanoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-2-16(19)14-8-7-13(9-15(14)18)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
XABBNQBNGDXPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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